Neurotensin (1-11) Neurotensin (1-11)
Brand Name: Vulcanchem
CAS No.: 74032-89-6
VCID: VC3756655
InChI: InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5
Molecular Formula: C66H99N19O18
Molecular Weight: 1446.6 g/mol

Neurotensin (1-11)

CAS No.: 74032-89-6

Cat. No.: VC3756655

Molecular Formula: C66H99N19O18

Molecular Weight: 1446.6 g/mol

* For research use only. Not for human or veterinary use.

Neurotensin (1-11) - 74032-89-6

Specification

CAS No. 74032-89-6
Molecular Formula C66H99N19O18
Molecular Weight 1446.6 g/mol
IUPAC Name (4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1
Standard InChI Key CUQGKXAMPVUPEU-JXYYACCNSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5
SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5

Introduction

Structure and Properties

Chemical Structure

Neurotensin (1-11) consists of the first eleven amino acids of the full neurotensin sequence (pELYENKPRRPY), lacking the C-terminal Ile-Leu dipeptide present in the complete thirteen-amino acid neurotensin (pELYENKPRRPYIL) . The full neurotensin sequence contains a critical tyrosine at position 11 (Y11) that marks the boundary between Neurotensin (1-11) and the remaining C-terminal fragment .

Physical Properties

Neurotensin (1-11) is a linear peptide with a molecular weight of 1446.66 Da . As a fragment of the full neurotensin peptide, it retains some of the physical characteristics of the parent molecule but demonstrates distinct binding properties and pharmacological activities.

Formation and Metabolism

Enzymatic Generation

Neurotensin (1-11) is primarily generated through a phosphoramidon-sensitive cleavage of the full-length neurotensin at the Tyr-11-Ile-12 bond . This cleavage is mediated by endopeptidase 24.11, a membrane-bound zinc metallopeptidase that plays a crucial role in the metabolism of various neuropeptides .

Biological Activities

Central Nervous System Activity

Neurotensin (1-11) has been identified as a non-opioid 'reward peptide' in the central nervous system, suggesting a role in reward-related behaviors and possibly in addiction mechanisms . This function may be related but distinct from the neuromodulatory effects of full-length neurotensin on classical neurotransmitters such as dopamine and glutamate .

Receptor Interactions

Receptor Specificity

Research on the receptor interactions of Neurotensin (1-11) has revealed intriguing differences compared to the full-length neurotensin. While the C-terminal fragment of neurotensin (NT8-13) is known to be the primary epitope for high-affinity binding to classical neurotensin receptors (NTR1, NTR2, and NTR3), Neurotensin (1-11) appears to act through distinct receptor mechanisms .

Novel Receptor Mechanisms

Physiological and Pharmacological Significance

Endocrine Regulation

The inhibitory effect of Neurotensin (1-11) on cortisol secretion suggests a potential role in the regulation of the hypothalamic-pituitary-adrenal axis, which is crucial for stress response and homeostasis . This function positions Neurotensin (1-11) as a possible endocrine factor in the complex network controlling corticosteroid production.

Comparison with Full-Length Neurotensin

Structural and Functional Comparison

Table 1 presents a comprehensive comparison between Neurotensin (1-11) and the full-length neurotensin peptide, highlighting their structural, functional, and pharmacological differences.

Table 1: Comparison of Neurotensin (1-11) and Full-Length Neurotensin

PropertyNeurotensin (1-11)Full-Length Neurotensin
Amino Acid SequencepELYENKPRRPYpELYENKPRRPYIL
Molecular Weight1446.66 Da 1672.9 Da
FormationGenerated by endopeptidase 24.11 cleavage at Tyr-11-Ile-12 bond Synthesized as part of larger precursor protein
Primary Receptor BindingUnknown receptor distinct from classical NTRs C-terminal (NT8-13) binds to NTR1, NTR2, NTR3
Effect on Cortisol SecretionInhibits basal and ACTH-stimulated cortisol production No effect on cortisol output at concentrations up to 10^-6 M
Effect on Calcium SignalingNo detectable response Increases cytosolic calcium concentration
Central ActivityNon-opioid reward peptide Modulates dopamine, glutamate, and other neurotransmitter systems
Study FocusKey FindingsReference
Enzymatic GenerationGenerated by phosphoramidon-sensitive cleavage; Formation inhibited by phosphoramidon (Ki = 6 nM)
Endocrine ActivityDose-dependent inhibition of basal and ACTH-stimulated cortisol production in human adrenocortical cells
Receptor MechanismActs through a receptor distinct from classical NTR1, NTR2, and NTR3
Central Nervous SystemFunctions as a non-opioid 'reward peptide'
Calcium SignalingDoes not elicit detectable responses in calcium increase in human promyelocytic cells

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